molecular formula C10H12N2O6S B155674 Carbasulam CAS No. 1773-37-1

Carbasulam

Cat. No.: B155674
CAS No.: 1773-37-1
M. Wt: 288.28 g/mol
InChI Key: ZTFLDKYLDUZSMN-UHFFFAOYSA-N
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Description

Carbasulam is a carbamate pesticide, derived from carbamic acid, and is known for its insecticidal properties. It functions similarly to organophosphate insecticides and is widely used in homes, gardens, and agriculture. This compound is particularly effective due to its ability to form unstable complexes with cholinesterases, leading to the inhibition of these enzymes .

Chemical Reactions Analysis

Carbasulam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding amines and alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Carbasulam has a wide range of applications in scientific research:

Mechanism of Action

Carbasulam exerts its effects by inhibiting cholinesterases, specifically acetylcholinesterase. This inhibition occurs through the carbamoylation of the active sites of the enzymes, forming unstable complexes. The suppression of acetylcholine esterase leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged nerve impulses and eventual paralysis of the target organisms .

Comparison with Similar Compounds

Carbasulam is unique among carbamate pesticides due to its specific chemical structure and mode of action. Similar compounds include:

Properties

IUPAC Name

methyl N-[4-(methoxycarbonylamino)phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-17-9(13)11-7-3-5-8(6-4-7)19(15,16)12-10(14)18-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFLDKYLDUZSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041755
Record name Carbasulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773-37-1
Record name Carbasulam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001773371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbasulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBASULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T3H0AML4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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